The synthesis of 1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride typically involves several steps:
Specific methods can vary based on the desired enantiomer or purity requirements .
The molecular structure of 1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride features a bicyclic indene framework with distinct functional groups:
NC1(CCC2=CC(=CC=C12)C(O)=O)C(O)=O
LSTPKMWNRWCNLS-UHFFFAOYNA-N
These functional groups contribute to its reactivity and interaction with biological systems .
1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis and its potential applications in drug development .
The mechanism of action for 1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system:
Research indicates that derivatives of this compound could be beneficial in treating conditions such as epilepsy or mood disorders due to their ability to modulate receptor activity .
1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride has several applications in scientific research:
The unique structural features and biological activities make this compound a valuable subject of study within medicinal chemistry and pharmacological research .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1